molecular formula C12H10N4S2 B3005431 2-(Methylsulfanyl)-7-[2-(2-thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 339008-37-6

2-(Methylsulfanyl)-7-[2-(2-thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B3005431
CAS No.: 339008-37-6
M. Wt: 274.36
InChI Key: TXPBPLORPBNIPT-PLNGDYQASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylsulfanyl)-7-[2-(2-thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a methylsulfanyl group and a thienylvinyl group as substituents. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-7-[2-(2-thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a thienyl-substituted hydrazone with a suitable nitrile, followed by cyclization to form the triazolopyrimidine core. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-7-[2-(2-thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced triazolopyrimidines, and substituted derivatives with various functional groups .

Scientific Research Applications

2-(Methylsulfanyl)-7-[2-(2-thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-7-[2-(2-thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as acetolactate synthase, which is crucial for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the disruption of essential metabolic pathways, resulting in the compound’s herbicidal activity . Additionally, its interaction with cellular receptors and enzymes in biological systems contributes to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[1,5-a]pyrimidine: A parent compound with similar structural features but lacking the methylsulfanyl and thienylvinyl substituents.

    Thiazolo[3,2-b][1,2,4]triazole: Another heterocyclic compound with a fused triazole and thiazole ring system.

    Triazolo[3,4-b][1,3,4]thiadiazine: A related compound with a triazole ring fused to a thiadiazine ring

Uniqueness

2-(Methylsulfanyl)-7-[2-(2-thienyl)vinyl][1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of both the methylsulfanyl and thienylvinyl groups, which impart distinct chemical reactivity and biological activity. These substituents enhance its potential as a versatile building block in synthetic chemistry and as a bioactive molecule in medicinal chemistry .

Properties

IUPAC Name

2-methylsulfanyl-7-[(Z)-2-thiophen-2-ylethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4S2/c1-17-12-14-11-13-7-6-9(16(11)15-12)4-5-10-3-2-8-18-10/h2-8H,1H3/b5-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPBPLORPBNIPT-PLNGDYQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C(=CC=NC2=N1)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NN2C(=CC=NC2=N1)/C=C\C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.